molecular formula C8H16N2O2 B13200811 N-Ethyl-2-(morpholin-2-YL)acetamide

N-Ethyl-2-(morpholin-2-YL)acetamide

Cat. No.: B13200811
M. Wt: 172.22 g/mol
InChI Key: UGKQMLZEQYEQQD-UHFFFAOYSA-N
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Description

N-Ethyl-2-(morpholin-2-yl)acetamide (CAS 1529270-40-3) is a synthetic organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It features a morpholine core substituted with an acetamide group, a structure that imparts significant value as a building block in pharmaceutical research and development . The morpholine ring is known to enhance solubility and bioavailability, while the acetamide group offers a reactive site for further chemical functionalization, making this compound a versatile intermediate for constructing more complex bioactive molecules . Compounds featuring the morpholine-acetamide scaffold are of high interest in several research areas. Specifically, morpholine-acetamide derivatives have been investigated as potent inhibitors of carbonic anhydrase (CA), a key enzyme target for conditions like glaucoma and certain cancers . Some derivatives have shown significant anti-tumor activity in studies, for instance, by inhibiting the proliferation of ovarian cancer cells and the hypoxia-inducible factor-1α (HIF-1α) protein . Furthermore, structurally related compounds have demonstrated efficacy as antagonists of sigma-1 receptors, indicating potential for research into neuropathic pain relief . With its stability under standard conditions and compatibility with diverse reaction conditions, this compound serves as a critical precursor in medicinal chemistry for the design and synthesis of novel therapeutic agents . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-ethyl-2-morpholin-2-ylacetamide

InChI

InChI=1S/C8H16N2O2/c1-2-10-8(11)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

UGKQMLZEQYEQQD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1CNCCO1

Origin of Product

United States

Preparation Methods

Preparation via Acylation of Morpholine with Chloroacetyl Chloride Followed by N-Ethylamine Substitution

This method is adapted from protocols used for morpholine acetamide derivatives synthesis.

Step 1: Synthesis of 2-chloro-1-(morpholin-2-yl)ethanone

  • Morpholine (0.05 mol) is dissolved in anhydrous dichloromethane (30 mL).
  • A base such as triethylamine or potassium carbonate is added.
  • Chloroacetyl chloride (0.05 mol, 4.3 mL) is added dropwise at 0–5 °C under ice bath conditions.
  • The reaction mixture is stirred for 6 hours at room temperature.
  • Reaction progress is monitored by Thin Layer Chromatography (TLC) using ethyl acetate:petroleum ether (3:1).
  • The product is isolated by solvent removal under reduced pressure and recrystallized from ethanol to yield 2-chloro-1-(morpholin-2-yl)ethanone.

Step 2: Nucleophilic substitution with N-Ethylamine

  • The above intermediate (A) is dissolved in N,N-dimethylformamide (DMF) with triethylamine and potassium iodide.
  • N-Ethylamine (0.05 mol) is added dropwise at room temperature.
  • The mixture is stirred for 12 hours.
  • The reaction progress is monitored by TLC (ethyl acetate:petroleum ether 3:2).
  • The product is extracted with ethyl acetate and washed with water multiple times.
  • The organic layer is evaporated slowly at room temperature.
  • The crude product is purified by recrystallization from ethanol to obtain this compound.

Table 1: Reaction Conditions and Yields for Morpholine Acetamide Derivatives

Step Reagents & Conditions Yield (%) Notes
Acylation Morpholine, chloroacetyl chloride, triethylamine, DCM, 0–5 °C, 6 h ~85 Recrystallization from EtOH
Nucleophilic substitution Intermediate (A), N-Ethylamine, DMF, triethylamine, KI, RT, 12 h 70–90 Purification by recrystallization

Yields and conditions adapted from Ashraf et al. (2016) and related studies.

Preparation via Amide Coupling Using Carboxylic Acid Derivatives and N-Ethylamine

An alternative approach involves coupling of 2-(morpholin-2-yl)acetic acid derivatives with N-ethylamine using peptide coupling reagents such as HATU or EDCI.

Step 1: Synthesis of 2-(morpholin-2-yl)acetic acid

  • Starting from ethyl 2-(morpholin-2-yl)acetate, hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.

Step 2: Amide coupling

  • The carboxylic acid is activated with HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA.
  • N-Ethylamine is added to the activated intermediate.
  • The mixture is stirred at room temperature or slightly elevated temperatures.
  • The product is purified by standard chromatographic methods.

Analytical and Characterization Data

Typical characterization of this compound includes:

  • Melting Point: Generally in the range of 150–170 °C depending on purity and substituents.
  • FT-IR Spectroscopy: Characteristic amide carbonyl stretch near 1650–1700 cm⁻¹; N-H stretch around 3300–3400 cm⁻¹.
  • NMR Spectroscopy:
    • ^1H NMR shows signals for morpholine ring protons, ethyl group protons (triplet and quartet), and amide NH.
    • ^13C NMR confirms carbonyl carbon (~165 ppm), morpholine carbons, and ethyl carbons.
  • Elemental Analysis: Consistent with molecular formula C8H16N2O2 for the N-ethyl derivative.
  • Mass Spectrometry: Molecular ion peak corresponding to the expected molecular weight.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acylation + N-Ethylamine Substitution Morpholine, chloroacetyl chloride, N-ethylamine 0–5 °C to RT, 6–12 h, DCM/DMF Straightforward, good yields Requires handling acid chlorides
Amide Coupling via Acid + Amine 2-(Morpholin-2-yl)acetic acid, HATU, N-ethylamine Room temp, standard peptide coupling Versatile, late-stage modification Requires coupling reagents
α-Diazo Amide Route α-Diazo acetamides, morpholine Metal catalysis, inert atmosphere Allows diverse functionalization More complex, specialized reagents

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(morpholin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Ethyl-2-(morpholin-2-YL)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-2-(morpholin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring allows it to interact with various enzymes and receptors in the body, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
N-Ethyl-2-(morpholin-2-YL)acetamide C₈H₁₆N₂O₂ Ethyl, morpholin-2-yl Fungicidal (hypothesized)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₂N₂O₃ Naphthoxy, morpholinoethyl Cytotoxic (comparable to cisplatin)
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide C₁₂H₁₅NO₄ Formylphenoxy, methoxy Unknown (structural analog)
N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide C₁₃H₁₈N₄O₃ Hydroxycarbamimidoyl, morpholin-4-yl Reference standard for drug impurities
N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride C₁₉H₃₀N₂O₂·HCl Methylpiperidino, phenoxypropyl Subcutaneous toxicity (LD₅₀: 165 mg/kg)

Functional Insights from Substituent Variations

Role of the N-Ethyl Group

highlights the indispensability of the N-ethyl group in maintaining fungicidal activity.

Impact of Aromatic Substituents

The naphthoxy group in N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide contributes to its cytotoxicity, achieving effects similar to cisplatin at 3.16 µM/mL . This contrasts with compounds lacking aromatic moieties, indicating that lipophilic aromatic groups enhance membrane penetration or target interaction.

Toxicity Profiles

Substituents like methylpiperidino in N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride correlate with significant toxicity (LD₅₀: 165 mg/kg in mice via subcutaneous route) . This emphasizes that amine-containing substituents may introduce off-target effects or metabolic instability.

Morpholine Ring Position

Research Findings and Implications

Cytotoxicity vs. Fungicidal Activity

  • Fungicidal Compounds : The N-ethyl-morpholin-2-yl acetamide framework () suggests a mechanism involving fungal enzyme inhibition, though exact targets require further study .

Toxicity and Structural Alerts

  • The methylpiperidino group in ’s compound introduces acute toxicity, highlighting the need for careful substituent selection to balance efficacy and safety .

Biological Activity

N-Ethyl-2-(morpholin-2-YL)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications. This article synthesizes current knowledge on the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound features a morpholine ring, which is known for its ability to enhance the pharmacokinetic properties of various drugs. The synthesis typically involves the reaction of morpholine derivatives with acetic acid derivatives, leading to a range of functionalized acetamides.

Antifungal Activity

Recent studies have highlighted the antifungal properties of morpholine derivatives, including this compound. A notable investigation focused on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which demonstrated significant fungicidal activity against various Candida species and Aspergillus species.

Key Findings:

  • Fungicidal Efficacy : The compound was effective against Candida albicans and Aspergillus fumigatus, with modifications to the morpholine core improving stability and activity.
  • Plasmatic Stability : Modifications such as introducing gem-dimethyl groups significantly enhanced the compound's stability in plasma, with half-lives exceeding 240 minutes for optimized derivatives .
CompoundPlasmatic Stability (t1/2)Antifungal Activity
37> 240 minHigh
876 minModerate

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that morpholine-based compounds can exhibit cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cell Line Studies : In vitro studies using MTT assays demonstrated that certain morpholine derivatives had IC50 values indicating potent anticancer activity against cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
    • For instance, one derivative showed an IC50 value of 13.004 µg/mL against HEPG2 cells, suggesting significant cytotoxicity .
Cell LineIC50 Value (µg/mL)
HEPG213.004
MCF715.43
HCT11639.77

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that these compounds may inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition:

  • Some derivatives were found to inhibit enzymes such as EGFR and Src kinases, which are critical in cancer progression.

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